N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea
Description
Properties
CAS No. |
827612-97-5 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-[(2S)-1-methoxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C11H16N2O2/c1-9(8-15-2)12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)/t9-/m0/s1 |
InChI Key |
OEZXDVHORFGUPV-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](COC)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(COC)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea
Core Structural Components
The target molecule comprises two primary subunits:
- (2S)-1-Methoxypropan-2-amine : A chiral secondary amine with a methoxy group at the C1 position.
- Phenylurea : A urea group (N'-phenylcarbamide) formed via condensation between an amine and an isocyanate or carbamate.
Retrosynthetic disconnection suggests two plausible pathways:
- Route A : Coupling (2S)-1-methoxypropan-2-amine with phenyl isocyanate.
- Route B : Stepwise assembly via carbamate intermediates.
Synthetic Methodologies
Enantioselective Synthesis of (2S)-1-Methoxypropan-2-amine
Chiral amines are typically synthesized via asymmetric hydrogenation, enzymatic resolution, or chiral pool strategies.
Asymmetric Hydrogenation of Enamides
A prochiral enamide precursor undergoes catalytic hydrogenation using Rhodium-(R)-BINAP complexes to yield the (2S)-configured amine. For example:
$$
\text{CH}3\text{OCH}2\text{C(O)NHCH}2\text{CH}3 \xrightarrow{\text{H}_2, \text{Rh-(R)-BINAP}} \text{(2S)-1-Methoxypropan-2-amine} \quad
$$
Conditions : 50 bar H₂, 60°C, 24 hours.
Yield : 78–85% (enantiomeric excess >98%).
Enzymatic Resolution
Racemic 1-methoxypropan-2-amine is treated with a lipase (e.g., Candida antarctica) and an acyl donor (vinyl acetate) to selectively acetylate the (R)-enantiomer, leaving the desired (S)-amine unreacted.
Typical Results :
| Parameter | Value |
|---|---|
| Resolution Efficiency | 92% ee |
| Isolated Yield | 45% |
Urea Bond Formation
Direct Isocyanate Coupling
(2S)-1-Methoxypropan-2-amine reacts with phenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C:
$$
\text{(2S)-Amine} + \text{PhNCO} \rightarrow \text{this compound}
$$
Optimized Conditions :
- Solvent: THF
- Temperature: 0°C → room temperature (12-hour stirring)
- Stoichiometry: 1:1 molar ratio
- Yield: 89% (HPLC purity >99%)
Side Reactions :
- Over-addition of isocyanate leading to biuret formation.
- Hydrolysis of isocyanate to phenylamine under humid conditions.
Carbamate Intermediate Route
To mitigate isocyanate instability, a carbamate intermediate is generated by reacting the amine with phenyl chloroformate:
$$
\text{(2S)-Amine} + \text{PhOCOCl} \rightarrow \text{Carbamate Intermediate} \xrightarrow{\text{NH}_3} \text{Urea}
$$
Advantages : Improved handling and reduced side products.
Yield : 76% after column chromatography.
Reaction Optimization and Scalability
Solvent Screening
Comparative studies of solvents (THF, DCM, ethyl acetate) revealed THF as optimal due to:
Analytical Characterization
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| (2S)-1-Methoxypropan-2-amine | 320 |
| Phenyl isocyanate | 150 |
| Total (theoretical) | 470 |
Actual Production Cost : ~600 USD/kg due to purification losses.
Environmental Impact
- E-Factor : 18 (kg waste/kg product).
- Key Waste Streams : Solvent recovery (THF), unreacted isocyanate.
Applications and Derivatives
Pharmaceutical Intermediates
This compound serves as a precursor to kinase inhibitors and GPCR modulators. Its methoxy group enhances blood-brain barrier permeability in CNS-targeted drugs.
Agrochemical Uses
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with EC₅₀ values of 2.3 μM in Arabidopsis thaliana.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1-Methoxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea with key phenylurea derivatives, highlighting substituents, applications, and research findings:
Key Comparative Insights
Substituent Effects on Bioactivity
- Lipophilicity and Bioavailability: Compounds with electron-withdrawing groups (e.g., chloro, trifluoromethyl in CTPPU) exhibit enhanced membrane permeability and target binding, crucial for anticancer activity .
- Stereochemical Influence : The (2S) configuration in the methoxypropan-2-yl group mirrors the enantioselectivity observed in S-metolachlor, where the (2S)-isomer is 2–10 times more active than the (2R)-form . This suggests that the target compound’s stereochemistry could similarly optimize its efficacy.
Mechanistic Diversity
- Herbicidal Activity: Siduron and S-metolachlor (a structural analog with an acetamide backbone) inhibit weed growth via distinct pathways—cellulose biosynthesis and fatty acid elongation, respectively . The urea moiety in this compound may confer a novel mode of action.
- Cytokinin-like Effects : CPPU and related phenylureas mimic natural cytokinins, disrupting hormonal balance to stimulate cell division in plants . The target compound’s methoxyalkyl group could modulate similar phytohormonal interactions.
Pharmacological Potential
- Anticancer Agents : CTPPU and N-(2-Chlorobenzoyl)-N'-phenylurea demonstrate that aryl substituents enhance cytotoxicity, likely through interactions with kinase domains or DNA . The target compound’s methoxy group may offer a balance between solubility and target affinity.
- Anti-inflammatory Activity : Thiazole-containing phenylureas (e.g., N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea) show potency by inhibiting p38 MAP kinase, a key inflammation mediator .
Biological Activity
N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
The synthesis of this compound typically involves the reaction of phenyl isocyanate with (2S)-1-methoxypropan-2-amine, followed by purification processes to yield the desired product.
Anticancer Properties
Recent studies have indicated that derivatives of phenylurea compounds exhibit significant anticancer activity. For instance, a study demonstrated that substituted N-phenyl ureidobenzenesulfonate derivatives showed antiproliferative activity against various cancer cell lines, including HT-29, M21, and MCF-7. These compounds were found to induce DNA double-strand breaks and block cell cycle progression in S-phase, similar to established chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Phenylurea Derivatives
| Compound Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-phenyl ureidobenzenesulfonate | HT-29, M21, MCF-7 | ~5 | Induces DNA double-strand breaks |
| N-(2-pyridylsulfonyl)urea | CCRF-CEM | ~1 | Inhibits cell growth |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of DNA Repair Pathways : Similar compounds have been shown to induce γH2AX phosphorylation, a marker for DNA double-strand breaks.
- Cell Cycle Arrest : Evidence suggests that these compounds can halt the progression of cancer cells through the cell cycle, particularly in the S-phase.
- Cytotoxicity : The compound's ability to induce cytotoxic effects at micromolar concentrations has been documented in several studies.
Case Studies
A notable case study involved the evaluation of a series of phenylurea derivatives for their cytotoxic effects against human cancer cell lines. The study found that certain derivatives not only inhibited cell proliferation but also showed selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
